molecular formula C19H22N2O3S B2867213 2-(4-Ethoxybenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 476280-33-8

2-(4-Ethoxybenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No. B2867213
CAS RN: 476280-33-8
M. Wt: 358.46
InChI Key: ZLQJYVXHVJGLIZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves various reactions. For instance, 3-amino-4-cyano-2-thiophenecarboxamides were used as synthons for the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles . Another example is the synthesis of 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide, which involved three successive direct lithiations and a bromination reaction starting from thiophene .


Molecular Structure Analysis

While specific molecular structure analysis for the compound was not found, similar compounds have been studied. For instance, the compound “4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide” was synthesized using three successive direct lithiations and a bromination reaction .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, 3-amino-4-cyano-2-thiophenecarboxamides were used as versatile synthons for the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles .

Scientific Research Applications

Cell Adhesion Inhibition

Compounds similar to 2-(4-Ethoxybenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide have been found to inhibit the adherence of neutrophils to activated endothelial cells. This effect is achieved by inhibiting the upregulation of adhesion molecules like E-selectin and ICAM-1 on endothelial cells, which is essential in inflammatory processes. An example of such a compound is PD 144795, which shows oral activity in inflammation models (Boschelli et al., 1995).

Anti-Inflammatory and Analgesic Agents

Novel compounds derived from benzo[b]thiophene, similar to the compound , have shown significant potential as anti-inflammatory and analgesic agents. These compounds, which include N-(thiazolo[3, 2-a]pyrimidine)-3-methylbenzo-difuran-2-carboxamide and others, have been found to exhibit high inhibitory activity on COX-2, an enzyme involved in inflammation and pain, along with notable analgesic and anti-inflammatory effects (Abu‐Hashem, Al-Hussain & Zaki, 2020).

Antimicrobial and Antioxidant Properties

Certain synthesized compounds related to 2-(4-Ethoxybenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide have displayed excellent antimicrobial and antioxidant activities. For example, Ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and Ethyl 4-aryl-7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylates show significant antibacterial and antifungal properties, along with profound antioxidant potential (Raghavendra et al., 2016).

Anticancer Activity

The structural analogs of 2-(4-Ethoxybenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide have been investigated for their potential in treating cancer. For instance, Ethyl 2-(3-allylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its derivatives have shown potent anticancer activity against the colon HCT-116 human cancer cell line, indicating their potential for further exploration in cancer therapy (Abdel-Motaal, Alanzy & Asem, 2020).

Antimycobacterial Activity

Molecular modifications of compounds similar to 2-(4-Ethoxybenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide have led to the development of derivatives with significant antimycobacterial activity. These compounds have been effective against Mycobacterium tuberculosis, with some derivatives showing more potency than standard antimycobacterial drugs (Nallangi et al., 2014).

Safety and Hazards

The safety data sheet for a similar compound, Benzo[b]thiophene-2-carbonyl chloride, indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation .

properties

IUPAC Name

2-[(4-ethoxybenzoyl)amino]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c1-3-24-13-7-5-12(6-8-13)18(23)21-19-16(17(20)22)14-10-11(2)4-9-15(14)25-19/h5-8,11H,3-4,9-10H2,1-2H3,(H2,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLQJYVXHVJGLIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCC(C3)C)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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